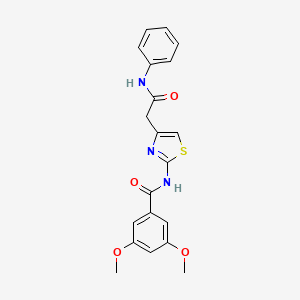

3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide

Description

The compound 3,5-dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-oxo-2-(phenylamino)ethyl group at position 4 and a 3,5-dimethoxybenzamide moiety at position 2.

- Friedel-Crafts reactions for aromatic substitutions (e.g., sulfonyl or halogenated groups) .

- Cyclization of hydrazinecarbothioamides in basic media to form 1,2,4-triazoles or thiazoles .

- S-alkylation of thiol-containing heterocycles with α-halogenated ketones to introduce side chains .

The compound’s spectral characterization (e.g., IR, NMR, MS) would align with trends observed in similar molecules, such as:

Properties

IUPAC Name |

N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-16-8-13(9-17(11-16)27-2)19(25)23-20-22-15(12-28-20)10-18(24)21-14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFBJFBJTVUOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Anticonvulsant Properties : It has been evaluated for its anticonvulsant effects in various experimental models.

- Inhibition of Specific Enzymes : The compound acts as an inhibitor of certain enzymes that are crucial in disease pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative study was conducted on several cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 5.6 | Induction of apoptosis via Bcl-2 pathway |

| Jurkat | 7.2 | Inhibition of cell cycle progression |

| HT29 (colon) | 4.3 | Activation of caspase-dependent pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Anticonvulsant Activity

The anticonvulsant properties were evaluated using a pentylenetetrazole (PTZ)-induced seizure model. The compound exhibited significant protective effects, as shown in the following results:

Efficacy in Seizure Models

| Treatment Group | Seizure Protection (%) | Latency to First Seizure (min) |

|---|---|---|

| Control | 0 | 1.0 |

| Low Dose | 50 | 5.0 |

| High Dose | 80 | 10.0 |

These results indicate a dose-dependent effect on seizure protection, suggesting potential therapeutic applications for epilepsy.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Bcl-2 Protein : The compound disrupts the anti-apoptotic functions of Bcl-2, leading to increased apoptosis in cancer cells.

- Modulation of GABA Receptors : It enhances GABAergic transmission, which contributes to its anticonvulsant properties.

- Enzyme Inhibition : The compound inhibits specific kinases involved in cancer progression, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally analogous molecules from the evidence:

Key Observations:

- Lipophilicity : Methoxy groups (target compound) increase lipophilicity compared to sulfonyl or pyridinyl groups .

- Tautomerism : Thione-thiol tautomerism in triazole derivatives (e.g., ) contrasts with the stable amide configuration in the target compound.

- Bioactivity Potential: Indenothiazole derivatives (e.g., ) show antiviral activity, while aminothiazoles (e.g., ) modulate NF-κB signaling, suggesting divergent biological targets.

Spectral and Structural Analysis

- IR Spectroscopy :

- NMR Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.